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Compound of Interest

Compound Name: YM-08

Cat. No.: B15587747 Get Quote

This technical guide provides an in-depth overview of the chemical synthesis of YM-08, a

neutral analog of the Hsp70 inhibitor MKT-077. This document is intended for researchers,

scientists, and professionals in the field of drug development.

Introduction
MKT-077 is a rhodacyanine dye analog that has shown potential as an anti-cancer agent due

to its selective accumulation in the mitochondria of tumor cells.[1][2][3] It functions, in part, by

inhibiting the 70-kDa heat shock protein (Hsp70) family of molecular chaperones.[4][5]

However, the cationic nature of MKT-077 limits its ability to cross the blood-brain barrier (BBB),

restricting its therapeutic potential for central nervous system (CNS) disorders.[5]

To address this limitation, YM-08 was designed and synthesized as a neutral analog of MKT-

077.[5] In YM-08, the cationic pyridinium moiety of MKT-077 is replaced by a neutral pyridine

ring.[5][6] This modification was hypothesized to improve its lipophilicity and facilitate its

penetration across the BBB.[5] Like its parent compound, YM-08 has been shown to bind to

Hsp70.[5][6] This guide details a plausible synthetic route from MKT-077 to YM-08, based on

available scientific literature.

Synthetic Pathway Overview
The core transformation from MKT-077 to YM-08 involves the formal replacement of the N-

ethylpyridinium group with a pyridine ring. A plausible synthetic approach would not be a direct
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conversion of MKT-077 to YM-08, but rather a convergent synthesis where the core

rhodacyanine structure is built with the desired pyridine moiety.

However, for the purpose of this guide, we will illustrate a hypothetical direct conversion to

explain the structural relationship. A key disconnection would be at the bond connecting the

pyridinium nitrogen to the ethyl group. A more practical approach would involve the synthesis of

a common intermediate that can then be reacted with either N-ethyl-picolinium salts (for MKT-

077) or a corresponding pyridine precursor (for YM-08).

Below is a diagram illustrating the overall synthetic workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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